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Executive Summary
Carbonic anhydrase isozyme III (CAIII), a member of the α-carbonic anhydrase family, stands

apart from its counterparts due to its distinct catalytic properties and tissue-specific expression.

While possessing a significantly lower CO2 hydration activity, CAIII is abundantly present in

skeletal muscle, liver, and adipose tissue. Emerging evidence points towards a multifaceted

physiological role for CAIII, extending beyond simple pH regulation to encompass critical

functions in cellular defense against oxidative stress and in modulating muscle contractility and

fatigue resistance. This technical guide provides a comprehensive overview of the current

understanding of CAIII's physiological significance, with a focus on its catalytic activity, tissue

distribution, involvement in signaling pathways, and the experimental methodologies used to

elucidate its function. This document is intended to serve as a detailed resource for

researchers and professionals in drug development seeking to explore the therapeutic potential

of targeting CAIII.

Introduction to Carbonic Anhydrase III
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible

hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ↔ HCO3- + H+).[1]

Among the various isoforms, carbonic anhydrase III (CAIII) is a cytosolic enzyme encoded by

the CA3 gene.[2] It is distinguished by its relatively low catalytic efficiency for CO2 hydration

and its resistance to classical sulfonamide inhibitors that potently inhibit other CA isozymes like
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CAII.[3] Despite its modest catalytic activity, its high concentration in specific tissues suggests

specialized physiological functions.

Tissue Distribution and Expression
CAIII expression is highly tissue-specific, with the highest concentrations found in slow-twitch

(type I) skeletal muscle fibers, liver, and adipose tissue.[4][5] Lower levels are also detectable

in cardiac and smooth muscle.[2] This specific expression pattern hints at its involvement in

metabolic processes characteristic of these tissues.

Table 1: Concentration of Carbonic Anhydrase III in
Human Tissues

Tissue
Concentration (µg/mg of
soluble protein)

Reference

Skeletal Muscle (striated) > 10 [6][7]

Heart Muscle < 0.5 [6][7]

Psoas Muscle (Type I fibers) High (not quantified in µg/mg) [2]

Psoas Muscle (Type IIA fibers) 24% of Type I fibers [2]

Psoas Muscle (Type IIB fibers) 10% of Type I fibers [2]

Catalytic Properties of Carbonic Anhydrase III
The catalytic activity of CAIII for the hydration of CO2 is considerably lower than that of other

CA isozymes, such as CAII.[3] This is attributed to key amino acid substitutions in its active site

that result in steric hindrance and less efficient proton transfer.[3]

Table 2: Kinetic Parameters for the Hydration of CO2 by
Human Carbonic Anhydrases
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Enzyme kcat (s-1) Km (mM)
kcat/Km (M-1s-
1)

Reference

Carbonic

Anhydrase II
1.0 x 10^6 12 8.3 x 10^7 [8]

Carbonic

Anhydrase III
4.0 x 10^5 26 1.5 x 10^7 [8]

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH,

temperature, buffer).

Physiological Roles of Carbonic Anhydrase III
Protection Against Oxidative Stress
A primary and increasingly recognized role of CAIII is its function as a scavenger of reactive

oxygen species (ROS), thereby protecting cells from oxidative damage.[5] This antioxidant

capacity is not dependent on its CO2 hydration activity but is attributed to its two reactive

sulfhydryl groups on cysteine residues, which can be reversibly S-glutathionylated under

conditions of oxidative stress.[5] Studies using CAIII knockout mice and cell lines

overexpressing CAIII have demonstrated its protective effects against apoptosis induced by

oxidative stressors like hydrogen peroxide.[9]

Muscle Physiology and Fatigue Resistance
The high abundance of CAIII in slow-twitch skeletal muscle fibers suggests a role in muscle

function. CAIII is thought to contribute to fatigue resistance by facilitating the transport of CO2

and maintaining intracellular pH homeostasis during intense muscle activity.[10] Transgenic

expression of CAIII in cardiac muscle, which normally lacks this isozyme, has been shown to

confer tolerance to acidosis.[11]

Involvement in Signaling Pathways
CAIII has been implicated in specific signaling pathways that regulate cellular processes such

as cell migration and gene expression.

FAK Signaling Pathway in Hepatocellular Carcinoma
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In hepatocellular carcinoma (HCC), CAIII has been shown to promote cell invasion and

transformation through the focal adhesion kinase (FAK) signaling pathway.[12] Overexpression

of CAIII in HCC cells leads to increased FAK and Src activity, which are key regulators of cell

adhesion, migration, and proliferation.[12] The proposed mechanism involves intracellular

and/or extracellular acidification mediated by CAIII, which in turn activates FAK signaling.[12]
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FAK Signaling Pathway in HCC.

Ca2+-CaMKII-MEF2C Signaling Pathway in Skeletal
Muscle
The expression of CAIII in skeletal muscle is regulated by the Ca2+-Calmodulin-dependent

protein kinase II (CaMKII)-Myocyte enhancer factor 2C (MEF2C) signaling pathway.[13][14]

Nerve impulses lead to changes in intracellular Ca2+ concentrations, which activate CaMKII.

[13] Activated CaMKII, in turn, promotes the transcriptional activity of MEF2C, a key

transcription factor that directly binds to the CA3 gene promoter to drive its expression in slow-

twitch myofibers.[13]
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Regulation of CAIII Expression in Muscle.

Key Experimental Protocols
The functional characterization of CAIII has been enabled by a variety of experimental

techniques. Below are detailed methodologies for some of the key experiments cited in CAIII

research.

Measurement of Carbonic Anhydrase Activity
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This classical assay measures the time required for a saturated CO2 solution to lower the pH of

a buffer from 8.3 to 6.3 at 0°C.[12][15]

Protocol Outline:

Reagent Preparation:

0.02 M Tris-HCl buffer, pH 8.3.

CO2-saturated deionized water (prepared by bubbling CO2 gas through ice-cold water).

Blank Measurement (T0):

Combine a defined volume of the Tris-HCl buffer with the CO2-saturated water in a beaker

maintained at 0-4°C.

Measure the time taken for the pH to drop from 8.3 to 6.3.

Enzyme-catalyzed Reaction (T):

Repeat the above step with the addition of a known amount of CAIII to the buffer before

adding the CO2-saturated water.

Calculation of Activity:

Wilbur-Anderson Units/mg = (T0 - T) / T × (mg of enzyme/mL of reaction mixture).

This method allows for the determination of initial rates of CO2 hydration by rapidly mixing the

enzyme and substrate and monitoring the resulting pH change using a pH indicator.[16][17]

Protocol Outline:

Reagent Preparation:

Buffer solution (e.g., HEPES or Tris) containing a pH indicator (e.g., phenol red).

CO2-saturated water.

Instrumentation:
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A stopped-flow spectrophotometer equipped with a rapid mixing device and a

photodetector.

Measurement:

The enzyme solution in the buffer is rapidly mixed with the CO2-saturated water.

The change in absorbance of the pH indicator is monitored over a short time course

(milliseconds).

Data Analysis:

The initial rate of the reaction is calculated from the initial slope of the absorbance change.

Kinetic parameters (kcat and Km) can be determined by measuring the initial rates at

varying CO2 concentrations.

This is a highly sensitive method that measures the exchange of 18O between CO2 and water,

catalyzed by carbonic anhydrase.[1][18]

Protocol Outline:

Sample Preparation:

A reaction chamber containing a small volume of a solution (e.g., NaHCO3) with the

enzyme is prepared.

The gas phase of the chamber is filled with 18O-labeled CO2.

Measurement:

At timed intervals, small samples of the gas phase are withdrawn and analyzed by a mass

spectrometer.

The rate of disappearance of the 18O from CO2 is measured.

Data Analysis:

The rate of 18O exchange is proportional to the carbonic anhydrase activity.
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Detection of Protein S-Glutathionylation
This protocol allows for the in situ detection of S-glutathionylated proteins, a key post-

translational modification of CAIII in response to oxidative stress.[3][19][20]

Protocol Outline:

Tissue/Cell Preparation:

Fix and embed the tissue or cells in paraffin.

Dewax and rehydrate the sections.

Blocking of Free Thiols:

Block free thiol groups with N-ethylmaleimide (NEM).

Reduction of S-Glutathionylated Proteins:

Specifically reduce the S-glutathionylated cysteines using glutaredoxin-1 (Grx1).

Labeling of Newly Exposed Thiols:

Label the newly formed free thiols with a biotinylated maleimide derivative.

Visualization:

Detect the biotinylated proteins using streptavidin conjugated to a fluorescent probe or an

enzyme for colorimetric detection.

Protein with free
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cysteines

Block free thiols
(NEM)

Reduce S-glutathionylated
cysteines (Glutaredoxin-1)

Label newly exposed
thiols (Biotin-maleimide)

Visualize biotinylated
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Workflow for S-Glutathionylation Detection.

Generation of CAIII Knockout Mice
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The generation of CAIII knockout mice has been instrumental in understanding its in vivo

functions.[21][22][23]

Protocol Outline:

Targeting Vector Construction:

A targeting vector is designed to disrupt the Ca3 gene via homologous recombination. This

typically involves replacing a critical exon with a selectable marker gene (e.g., neomycin

resistance).

ES Cell Transfection and Selection:

The targeting vector is introduced into embryonic stem (ES) cells.

ES cells that have undergone successful homologous recombination are selected for

using the selectable marker.

Blastocyst Injection and Generation of Chimeric Mice:

The targeted ES cells are injected into blastocysts, which are then implanted into

pseudopregnant female mice.

The resulting chimeric offspring will have tissues derived from both the host blastocyst and

the targeted ES cells.

Breeding and Genotyping:

Chimeric mice are bred to establish germline transmission of the targeted allele.

Offspring are genotyped to identify heterozygous and homozygous knockout mice.

Conclusion and Future Directions
Carbonic anhydrase III is a unique isozyme with physiological roles that are becoming

increasingly appreciated. Its high expression in metabolically active tissues, coupled with its

protective function against oxidative stress and its involvement in muscle physiology, makes it

an intriguing target for further research and potential therapeutic intervention. Future studies
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should focus on further elucidating the precise molecular mechanisms by which CAIII exerts its

protective effects and its role in various disease states. The development of specific modulators

of CAIII activity, distinct from the broad-spectrum carbonic anhydrase inhibitors, could open

new avenues for the treatment of conditions associated with oxidative stress and muscle

dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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